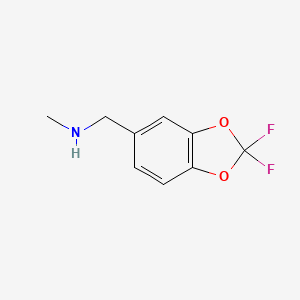

1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl-

Description

The compound "1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl-" is a hypothetical derivative of the benzodioxole-methanamine scaffold. The amine is substituted with a methyl group (N-methyl), and two fluorine atoms are attached to the adjacent carbon (2,2-difluoro).

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylmethanamine |

InChI |

InChI=1S/C9H9F2NO2/c1-12-5-6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4,12H,5H2,1H3 |

InChI Key |

BMEVBYJXKNWWJF-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OC(O2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with methylamine under controlled conditions. One common method includes the use of potassium fluoride as a catalyst to facilitate the substitution reaction . The reaction is carried out in a solvent such as chloroform or methanol at a temperature range of 25-30°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

Oxidation: Formation of difluoro-1,3-benzodioxole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of methoxy-substituted benzodioxole derivatives.

Scientific Research Applications

(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, molecular weights, and functional groups are highlighted.

Structural and Functional Group Variations

Key Observations

Impact of Fluorination: The 2,2-difluoro substitution in the hypothetical compound would increase electronegativity and reduce basicity compared to non-fluorinated analogs like piperonylamine. Fluorine’s electron-withdrawing effects may also enhance metabolic stability . In contrast, 1,3-Benzodioxole-5-carbonyl fluoride (CAS 656-44-0) demonstrates fluorine’s role in altering reactivity, as the carbonyl fluoride group is highly electrophilic .

This is observed in analogs like N-(2,2-dimethoxyethyl)-4-methoxy-N-methyl derivatives, where tertiary amines exhibit higher log P values . Bulky substituents (e.g., tetrahydrofuran or chlorinated benzyl groups) increase molecular weight and steric hindrance, which may affect receptor binding or catalytic activity .

Physicochemical Properties: Piperonylamine (MW 151.16) serves as the simplest analog, with a primary amine enabling facile derivatization. Its low molecular weight contrasts with fluorinated or N-alkylated derivatives, which show higher lipophilicity . The target compound’s predicted molecular weight (~209.17 for C₉H₉F₂NO₂) would place it between piperonylamine and larger derivatives like CAS 880806-00-8 (MW 293.72) .

Biological Activity

1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H9F2NO2

- Molecular Weight : 201.17 g/mol

- IUPAC Name : 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylmethanamine

- InChI Key : BMEVBYJXKNWWJF-UHFFFAOYSA-N

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Its unique structure allows it to interact with specific biological targets, which enhances its therapeutic potential.

The presence of difluoro groups in the compound enhances its binding affinity to enzymes and receptors, modulating multiple biochemical pathways. This interaction is crucial for its observed biological effects, particularly in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodioxole structures exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : An MTS assay revealed that various benzodioxole derivatives showed inhibition of cell growth in HeLa cervical carcinoma cells at concentrations ranging from 0.1 mM to 2 mM. The most cytotoxic compound exhibited a CC50 value of 219 µM .

| Compound | CC50 (µM) | Remarks |

|---|---|---|

| Compound 1 | 0.725 | Most potent against COX1 |

| Compound 2 | 1.12 | Effective against COX1 |

| Compound 3 | 4.25 | Moderate activity |

Anti-inflammatory Activity

The compound has been studied for its ability to inhibit COX enzymes:

- COX Inhibition : The synthesized compounds showed moderate activity against COX1 and COX2 enzymes, with IC50 values indicating selectivity towards COX2 compared to traditional NSAIDs like Ketoprofen .

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| COX1 | 1.45 | Moderate |

| COX2 | 3.34 | Higher than COX1 |

Case Studies

Several case studies have highlighted the pharmacological potential of benzodioxole derivatives:

- Study on Inhibition of COX Enzymes :

-

Cytotoxicity Evaluation :

- A study involving HeLa cells assessed the cytotoxic effects of different concentrations of benzodioxole derivatives.

- The findings suggested a dose-dependent relationship where higher concentrations led to increased cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.